2-(4-Aminophenyl)ethanethioamide
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Overview
Description
2-(4-Aminophenyl)ethanethioamide is an organic compound with the molecular formula C8H10N2S and a molecular weight of 166.24 g/mol
Preparation Methods
The synthesis of 2-(4-Aminophenyl)ethanethioamide typically involves the reaction of 4-nitroacetophenone with thioacetamide under specific conditions. The reaction is carried out in the presence of a reducing agent such as iron powder or tin chloride, which reduces the nitro group to an amino group, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Aminophenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
2-(4-Aminophenyl)ethanethioamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. For example, it may exert antimicrobial effects by disrupting the cell membrane integrity of bacteria or inhibiting key enzymes involved in bacterial metabolism . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(4-Aminophenyl)ethanethioamide can be compared with other similar compounds, such as:
2-(4-Aminophenyl)ethanone: This compound has a similar structure but lacks the thioamide group, which may result in different chemical and biological properties.
4-Aminobenzamide: This compound has an amide group instead of a thioamide group, leading to different reactivity and applications.
2-(4-Aminophenyl)ethanol: This compound has a hydroxyl group instead of a thioamide group, which may affect its solubility and reactivity.
Properties
IUPAC Name |
2-(4-aminophenyl)ethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGPISGPROQYCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=S)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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